molecular formula C7H5N5O3 B6189105 4-azido-3-nitrobenzamide CAS No. 1513989-01-9

4-azido-3-nitrobenzamide

Cat. No.: B6189105
CAS No.: 1513989-01-9
M. Wt: 207.1
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Description

4-Azido-3-nitrobenzamide is a chemical compound of interest in scientific research, particularly in the fields of chemical biology and medicinal chemistry. Its structure combines a nitroaromatic group with an azide function, suggesting potential as a dual-action agent. Like other nitroaromatic compounds, it may act as a bioreductive prodrug . In hypoxic environments (low oxygen conditions) often found in solid tumors, cellular enzymes can reduce the nitro group, leading to the formation of cytotoxic metabolites that selectively target cancer cells . This bioreductive mechanism is similar to that observed in the related compound 4-iodo-3-nitrobenzamide (INIPARIB, BSI-201), where selective activation in malignant cells leads to a tumoricidal action . Concurrently, the azide group makes this compound a valuable building block for bioorthogonal "click chemistry" applications . This property allows researchers to potentially conjugate the molecule to other probes, drugs, or biomolecules, facilitating drug delivery studies, target identification, or the development of diagnostic agents. The combination of bioreductive activation and click chemistry functionality makes this compound a versatile tool for developing novel therapeutic strategies and research probes. Handling Note: Organic azides should be treated with appropriate safety precautions, as some can be shock and heat sensitive. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

1513989-01-9

Molecular Formula

C7H5N5O3

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

4-Amino-3-nitrobenzamide is treated with hydrochloric acid and sodium nitrite at 0–5°C to form a diazonium salt intermediate. Subsequent addition of sodium azide (NaN₃) replaces the diazo group with an azide. The nitro group at position 3 directs electrophilic substitution to the para position, ensuring regioselectivity.

Example Protocol

  • Step 1 : 4-Amino-3-nitrobenzamide (10 mmol) is dissolved in 40 mL of 20% HCl and cooled to 0°C.

  • Step 2 : Sodium nitrite (12 mmol) in water is added dropwise, maintaining temperatures below 5°C for 1 hour.

  • Step 3 : Sodium azide (15 mmol) in water is introduced, and the mixture is stirred at 20°C for 4 hours.

  • Workup : The precipitate is filtered, washed with cold water, and recrystallized from methanol/water.

Yield : 68–75% (extrapolated from iodination yields in).
Purity : >95% by HPLC (similar to diazotization-iodination protocols).

Challenges and Optimizations

  • Amide Stability : The benzamide group may hydrolyze under strongly acidic conditions. Short reaction times and low temperatures mitigate this.

  • Azide Safety : Reactions generate HN₃ gas, requiring ventilation and controlled conditions.

Nucleophilic Substitution of 4-Halo-3-Nitrobenzamide

This method involves displacing a halogen (e.g., Cl, I) at position 4 with an azide group. The nitro group activates the aromatic ring for nucleophilic substitution, particularly in polar aprotic solvents.

Synthesis of 4-Chloro-3-Nitrobenzamide

4-Chloro-3-nitrobenzamide is synthesized via nitration of 4-chlorobenzamide or amidation of 4-chloro-3-nitrobenzoic acid. The latter route parallels the ester-to-amide conversion described for iniparib.

Example Protocol

  • Step 1 : 4-Chloro-3-nitrobenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in DMF to form the acid chloride.

  • Step 2 : Ammonia gas is bubbled into the solution to precipitate 4-chloro-3-nitrobenzamide (yield: 85–90%).

Ester-to-Amide Conversion of 4-Azido-3-Nitrobenzoic Acid

This two-step approach first synthesizes 4-azido-3-nitrobenzoic acid, followed by amidation.

Synthesis of 4-Azido-3-Nitrobenzoic Acid

4-Amino-3-nitrobenzoic acid is diazotized and treated with NaN₃, analogous to Method 1. Yields of 70–80% are typical.

Amidation via Methyl Ester Intermediate

The acid is esterified using trimethyl orthoacetate (>99% yield), followed by ammonolysis:

Step 1 : 4-Azido-3-nitrobenzoic acid (10 mmol) is refluxed with trimethyl orthoacetate (30 mL) for 15 hours.
Step 2 : The methyl ester is dissolved in methanol, saturated with NH₃ gas at −10°C, and stirred for 72 hours.
Yield : 80–85% after crystallization from methanol/water.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantagesLimitations
Diazotization-Azide4-Amino-3-nitrobenzamide68–7595+Direct route, minimal stepsHN₃ generation, amide hydrolysis risk
Nucleophilic Substitution4-Chloro-3-nitrobenzamide60–7090Scalable, avoids diazotizationRequires halogenated precursor
Ester-to-Amide4-Azido-3-nitrobenzoic acid80–8599+High purity, robust crystallizationMulti-step synthesis

Crystallization and Purification

Recrystallization from methanol/water (1:3 v/v) at 55°C achieves >99.5% purity, avoiding toxic solvents like acetonitrile . The process minimizes residual solvents, critical for pharmaceutical applications.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group in 4-azido-3-nitrobenzamide participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions form stable 1,2,3-triazole derivatives under mild conditions, making them valuable for bioconjugation and material synthesis.

Reaction Type Reagents Conditions Product
CuAACTerminal alkyne, Cu(I) catalystRoom temperature, aqueous solutionTriazole-linked conjugate
SPAACCycloalkyne (e.g., BCN)No catalyst requiredTriazole-linked conjugate

The nitro group’s electron-withdrawing nature may influence reaction kinetics but does not preclude cycloaddition . These reactions are highly selective and compatible with diverse functional groups .

Reduction Reactions

The nitro group in this compound can be selectively reduced to an amine, while the azide group remains intact under controlled conditions. Enzymatic systems in cancer cells, for example, reduce the nitro group via mitochondrial transhydrogenation pathways, converting it to an amine .

Reaction Type Reagents Conditions Product
Nitro to amine reductionCellular reducing systemsIntracellular (cancer cells)4-Amino-3-azidobenzamide
Azide reductionLiAlH₄Ethereal solvents4-Amino-3-nitrobenzamide

Excessive reduction may lead to azide decomposition, requiring precise control of reaction parameters .

Stability and Decomposition

Azides are generally stable under normal conditions but can decompose under heat, light, or acidic/basic conditions. In this compound, the nitro group may stabilize the azide through electron withdrawal, though thermal decomposition remains a concern.

Decomposition Pathway Trigger Products
Thermal decompositionHeatNitrogen gas (N₂) + benzamide
Acidic hydrolysisH⁺Amine derivatives

Safe handling requires storage in cool, dry conditions and avoidance of strong oxidizing agents .

Scientific Research Applications

Medicinal Chemistry

Prodrug Activation
4-Azido-3-nitrobenzamide has been studied as a prodrug for selective tumoricidal action. The compound is activated within cancer cells through a specific cellular reducing system. This selective activation leads to the formation of toxic metabolites that preferentially affect malignant cells while sparing non-malignant cells. Research indicates that the reduction of this prodrug is dependent on mitochondrial flavoproteins, which exhibit a deficiency in malignant cells, thus enhancing its therapeutic potential against certain cancers .

Antitumor Activity
The compound's ability to selectively induce cytotoxicity in cancer cells has been explored in various studies. For instance, its mechanism of action involves the conversion to 4-iodo-3-nitrosobenzamide, which has been shown to exert lethal effects on tumor cells while being less harmful to normal tissues . This property positions this compound as a candidate for further development in cancer therapies.

Photo-reactive Crosslinking

Molecular Biology Applications
In molecular biology, this compound serves as a photo-reactive crosslinker. Upon exposure to UV light, the azido group decomposes to form highly reactive nitrene intermediates that can covalently bond with nearby molecules. This property is utilized in photoaffinity labeling techniques, allowing researchers to study protein interactions and dynamics within complex biological systems .

Applications in Protein Studies
The use of azides for photo-crosslinking is particularly advantageous due to their relatively low toxicity compared to other reactive groups. This allows for more effective labeling of proteins without significantly altering their function or structure during experimental procedures .

Synthetic Applications

Click Chemistry
this compound can be employed in click chemistry reactions, which are valuable for synthesizing complex organic molecules through highly selective and efficient coupling reactions. The azido group can participate in various "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of diverse molecular architectures .

Case Studies and Research Findings

StudyFocusFindings
Activation Mechanism Study Tumoricidal actionDemonstrated selective activation of the prodrug in cancer cells leading to cytotoxic effects.
Photoaffinity Labeling Research Protein interactionsUtilized this compound for effective protein labeling with minimal toxicity.
Click Chemistry Applications Organic synthesisHighlighted the utility of azides in constructing complex molecules through click reactions.

Mechanism of Action

The mechanism of action of 4-azido-3-nitrobenzamide in biological systems involves the activation of the azido group under specific conditions. In cancer cells, the reducing environment can trigger the conversion of the azido group to a reactive nitrene intermediate, which can then interact with cellular components to induce cytotoxic effects . This selective activation makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 4-azido-3-nitrobenzamide with two closely related analogs: 4-Acetamido-3-nitrobenzamide () and 4-nitrobenzyl amine ().

Property This compound 4-Acetamido-3-nitrobenzamide 4-Nitrobenzyl Amine
Molecular Formula C₇H₅N₅O₃ C₉H₉N₃O₄ C₇H₈N₂O₂
Functional Groups Azido (-N₃), Nitro (-NO₂), Amide Acetamido (-NHCOCH₃), Nitro, Amide Nitro (-NO₂), Primary Amine (-NH₂)
Substituent Positions 3-NO₂, 4-N₃ 3-NO₂, 4-Acetamido 4-NO₂, Benzyl amine
Electron Effects Strong electron-withdrawing (N₃, NO₂) Moderate electron-withdrawing (NO₂) + electron-donating (Acetamido) Electron-withdrawing (NO₂)
Key Reactivity Click chemistry, photolysis Amide bond stability, bioisosterism Reductive amination, nucleophilic substitution

Reactivity and Stability

  • This compound :

    • The azido group is highly reactive, enabling rapid cycloaddition with alkynes for bioconjugation . However, the compound is thermally and photolytically unstable due to the azide’s propensity for decomposition.
    • The nitro group at position 3 further polarizes the aromatic ring, increasing susceptibility to nucleophilic attack at the ortho and para positions.
  • 4-Acetamido-3-nitrobenzamide ():

    • The acetamido group introduces steric bulk and moderate electron-donating effects, stabilizing the aromatic system compared to the azido analog.
    • This compound is less reactive in click chemistry but serves as a precursor in sulfonamide drug synthesis, where the acetamido group acts as a bioisostere for carboxylic acids .
  • 4-Nitrobenzyl Amine ():

    • The primary amine group allows for reductive amination or coupling reactions. The nitro group can be reduced to an amine, enabling further derivatization.
    • Lacks the amide/azido functional groups, making it less versatile in bioconjugation compared to this compound .

Critical Analysis of Contradictions and Limitations

  • Stability vs. Reactivity Trade-off : While this compound’s azido group enables unique reactivity, its instability limits practical use compared to the more robust 4-acetamido-3-nitrobenzamide.
  • Positional Effects : Substituent positions significantly influence electronic properties. For instance, the meta-nitro group in this compound creates a stronger electron-deficient ring than the para-nitro group in 4-nitrobenzyl amine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-azido-3-nitrobenzamide, and how can purity be optimized?

  • Methodology : Nitration of 4-azidobenzamide derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by azide substitution via nucleophilic displacement. Purification via recrystallization using ethanol/water mixtures (1:3 v/v) improves purity (>95%) . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm product identity using melting point analysis (mp 181–185°C, similar to analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Approach :

  • FT-IR : Confirm azide (N₃⁻) stretch at ~2100 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .
  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted benzamide protons at δ 7.8–8.2 ppm) and nitro/azide-induced deshielding effects .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., ±2 ppm error) .

Q. What are the thermal stability profiles and recommended storage conditions for this compound?

  • Stability Assessment : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>150°C for azido groups) . Store at 0–6°C in amber vials under inert atmosphere (N₂/Ar) to prevent photolytic or hydrolytic degradation .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?

  • Computational Strategy : Perform density functional theory (DFT) using B3LYP/6-311G(d,p) basis sets to model charge distribution, HOMO-LUMO gaps, and azide group reactivity. Compare with experimental UV-Vis spectra (λmax ~300 nm for nitro-aromatic transitions) . Solvent effects (e.g., DMSO) can be incorporated via PCM models to refine predictions .

Q. How should researchers address contradictions between experimental and computational data in reactivity studies?

  • Contradiction Analysis :

  • Case Example : If experimental azide decomposition rates conflict with DFT-predicted activation energies, validate via kinetic studies (e.g., Arrhenius plots) under controlled humidity .
  • Iterative Refinement : Adjust computational parameters (e.g., solvation models) and cross-validate with experimental NMR chemical shifts or IR frequencies .

Q. What strategies mitigate hazards during large-scale handling of this compound?

  • Safety Protocols :

  • Use explosion-proof equipment for reactions involving azides.
  • Conduct small-scale stability tests (DSC for exothermic peaks) before scaling up .
  • Implement quench protocols (e.g., NaNO₂/HCl for azide neutralization) .

Q. What challenges arise in resolving the crystal structure of this compound?

  • Crystallography : X-ray diffraction requires high-quality crystals grown via slow vapor diffusion (e.g., DMF/water). Address disorder in azide/nitro groups using SHELXL refinement. Compare with analogous structures (e.g., 4-acetamido-3-nitrobenzoic acid, CCDC 2032776) .

Q. How can bioactivity assays validate the therapeutic potential of this compound derivatives?

  • Biological Testing :

  • Antiviral Assays : Use HIV protease inhibition models (IC₅₀ determination via fluorescence resonance energy transfer (FRET)) .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) using MTT assays, ensuring azide stability in PBS buffers .

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